molecular formula C10H8INO B14809141 2-Cyclopropoxy-3-iodobenzonitrile

2-Cyclopropoxy-3-iodobenzonitrile

Cat. No.: B14809141
M. Wt: 285.08 g/mol
InChI Key: LSWDSIKDUPNRHF-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-3-iodobenzonitrile is an organic compound with the molecular formula C10H8INO and a molecular weight of 285.08 g/mol . It is a halogenated aromatic nitrile, characterized by the presence of a cyclopropoxy group and an iodine atom attached to a benzonitrile core. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of various substituted benzonitriles.

Industrial Production Methods

While specific industrial production methods for 2-Cyclopropoxy-3-iodobenzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-3-iodobenzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while cycloaddition reactions can produce cyclopentene and norbornene derivatives .

Scientific Research Applications

2-Cyclopropoxy-3-iodobenzonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-3-iodobenzonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the modulation of chemical reactions and interactions with biological molecules. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-3-iodobenzonitrile is unique due to the presence of both the cyclopropoxy group and the iodine atom on the benzonitrile core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

2-cyclopropyloxy-3-iodobenzonitrile

InChI

InChI=1S/C10H8INO/c11-9-3-1-2-7(6-12)10(9)13-8-4-5-8/h1-3,8H,4-5H2

InChI Key

LSWDSIKDUPNRHF-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=C2I)C#N

Origin of Product

United States

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